molecular formula C24H21N3O5S B2448899 (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866348-03-0

(Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2448899
CAS No.: 866348-03-0
M. Wt: 463.51
InChI Key: CYNJLVSHDCTKJJ-LCUIJRPUSA-N
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Description

(Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Tosylhydrazone Group: The tosylhydrazone group can be introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 3-methoxyaniline, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tosylhydrazone group, converting it to the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chromene core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under suitable conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: The compound can serve as a precursor for the synthesis of novel chromene derivatives with potential biological activities.

Biology

    Biological Activity Studies: The compound can be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound and its derivatives can be explored for their potential as therapeutic agents in the treatment of various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is not well-documented. based on its structural features, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-methoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide: Similar structure with a benzyl group instead of a tosyl group.

    (Z)-N-(3-methoxyphenyl)-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide: Similar structure with a phenyl group instead of a tosyl group.

Uniqueness

    Structural Features: The presence of the tosylhydrazone group in (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide imparts unique chemical and biological properties compared to its analogs.

    Biological Activity: The compound may exhibit distinct biological activities due to the specific interactions of the tosylhydrazone group with molecular targets.

Properties

IUPAC Name

(2Z)-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-16-10-12-20(13-11-16)33(29,30)27-26-24-21(14-17-6-3-4-9-22(17)32-24)23(28)25-18-7-5-8-19(15-18)31-2/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNJLVSHDCTKJJ-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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